6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine
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Overview
Description
6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine is a complex organic compound that features a purine base linked to a benzothiazole moiety through a piperazine ring
Mechanism of Action
Target of Action
It’s known that structurally similar benzothiazole derivatives have been found to exhibit various biological activities, such as acting as dopamine and serotonin antagonists . These compounds are often used as antipsychotic drug substances .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to changes in cellular function . For instance, some benzothiazole derivatives act as dopamine and serotonin antagonists, blocking the action of these neurotransmitters and altering neural signaling .
Biochemical Pathways
Given the known activity of similar compounds, it’s plausible that this compound could influence pathways related to neurotransmitter signaling, given its potential activity as a dopamine and serotonin antagonist .
Pharmacokinetics
It’s known that similar benzothiazole derivatives have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the molecular properties that are important for a drug’s pharmacokinetics in the human body, including absorption, distribution, metabolism, and excretion.
Result of Action
Similar benzothiazole derivatives have been found to exhibit antibacterial activity . One of the compounds showed a good activity against Bacillus subtilis and Staphylococcus aureus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like ethanol or toluene and catalysts such as piperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation can be employed to reduce reaction times and increase yields . Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the purine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
5-methoxy-1,3-benzothiazole-2-amine: Shares the benzothiazole core but lacks the purine and piperazine components.
9-methyl-9H-purine: Contains the purine base but does not have the benzothiazole and piperazine moieties.
Uniqueness
6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine is unique due to its combined structural features, which confer distinct chemical and biological properties. The presence of both benzothiazole and purine moieties linked through a piperazine ring allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
5-methoxy-2-[4-(9-methylpurin-6-yl)piperazin-1-yl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7OS/c1-23-11-21-15-16(23)19-10-20-17(15)24-5-7-25(8-6-24)18-22-13-9-12(26-2)3-4-14(13)27-18/h3-4,9-11H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMXIOKKINGRHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC5=C(S4)C=CC(=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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